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Compound of Interest

Compound Name: Hydroxy-PEG2-acid

Cat. No.: B608002 Get Quote

An In-depth Technical Guide to the Structure and Application of Hydroxy-PEG2-acid

Introduction
Hydroxy-PEG2-acid is a heterobifunctional molecule widely utilized by researchers, scientists,

and drug development professionals. It belongs to the class of polyethylene glycol (PEG)

linkers, which are known for their ability to improve the pharmacokinetic properties of

bioconjugates. This guide provides a detailed overview of the core structure, physicochemical

properties, and key applications of Hydroxy-PEG2-acid, with a focus on its role in

bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs).

The structure of Hydroxy-PEG2-acid features a terminal hydroxyl (-OH) group, a hydrophilic

diethylene glycol (PEG2) spacer, and a terminal carboxylic acid (-COOH) group. This unique

arrangement allows for sequential chemical modifications, making it a versatile tool in drug

delivery and bioconjugation. The PEG spacer enhances aqueous solubility and provides spatial

separation between conjugated molecules, while the terminal functional groups offer reactive

handles for attachment to biomolecules.[1][2][3]

Core Structure and Chemical Identity
The precise chemical structure of Hydroxy-PEG2-acid is fundamental to its function. It is

systematically named 3-(2-(2-hydroxyethoxy)ethoxy)propanoic acid.[1] The "PEG2" designation

refers to the two repeating ethylene glycol units that form the hydrophilic spacer.

Synonyms: HO-PEG2-acid[1]
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CAS Number: 1334286-77-9

Molecular Formula: C₇H₁₄O₅

Below is a diagram illustrating the distinct functional components of the molecule.

Key Functional Moieties of Hydroxy-PEG2-acid

HO- Hydroxyl Group

-(CH₂)₂-O-(CH₂)₂-O- PEG2 Spacer

-(CH₂)₂-COOH Propanoic Acid
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Functional components of Hydroxy-PEG2-acid.

Physicochemical Properties
The physical and chemical characteristics of Hydroxy-PEG2-acid are critical for its handling,

storage, and application in experimental settings. The hydrophilic PEG spacer significantly

increases solubility in aqueous media. The free acid form can be unstable during storage due

to potential self-polymerization; therefore, it is often supplied or stored as a more stable sodium

salt.
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Property Value Citation(s)

Molecular Weight 178.18 g/mol

Exact Mass 178.0841 Da

Appearance Liquid; Colorless to light yellow

Purity >95%

Density 1.196 g/cm³

Solubility
Soluble in water, DMSO, DMF,

and Ethanol (≥ 100 mg/mL)

Storage (Short Term)
Dry, dark, and at 0 - 4 °C (days

to weeks)

Storage (Long Term) -20 °C (months to years)

Elemental Analysis
C: 47.19%, H: 7.92%, O:

44.89%

Application in Bioconjugation
A primary application of Hydroxy-PEG2-acid is in bioconjugation, where it serves as a linker to

covalently attach molecules to proteins, peptides, or other biomaterials. The terminal carboxylic

acid is the primary reactive site for this purpose. It can be activated to react with primary

amines, such as the ε-amine of lysine residues on the surface of a protein, to form a stable

amide bond. This reaction is typically mediated by carbodiimides like EDC or DCC.

Experimental Protocol: General Amine Conjugation via
EDC Chemistry
This protocol outlines a general method for conjugating Hydroxy-PEG2-acid to an amine-

containing biomolecule.

Reagent Preparation:

Equilibrate all reagents to room temperature before use.
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Prepare an amine-free reaction buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2-

7.5.

Prepare the biomolecule (e.g., protein) in the reaction buffer at a suitable concentration

(e.g., 1-5 mg/mL).

Activation of Carboxylic Acid:

Dissolve Hydroxy-PEG2-acid in an anhydrous organic solvent (e.g., DMSO or DMF).

In a separate tube, add a 10- to 20-fold molar excess of an activator, such as EDC (1-

Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and an optional stabilizer like Sulfo-NHS

(N-hydroxysulfosuccinimide) to the dissolved Hydroxy-PEG2-acid.

Incubate the mixture for 15-30 minutes at room temperature to form the reactive ester

intermediate.

Conjugation Reaction:

Add the activated Hydroxy-PEG2-acid solution to the biomolecule solution. The molar

ratio of the PEG linker to the biomolecule should be optimized based on the desired

degree of labeling.

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with

gentle mixing.

Quenching and Purification:

Stop the reaction by adding a quenching buffer containing a primary amine (e.g., Tris or

hydroxylamine) to consume any unreacted activated linker.

Remove excess reagents and byproducts to purify the final conjugate using methods such

as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

The following diagram illustrates the logical workflow for this bioconjugation process.
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Step 1: Carboxylic Acid Activation

Step 2: Conjugation to Biomolecule

Step 3: Purification

Dissolve Hydroxy-PEG2-acid
in anhydrous solvent (e.g., DMF)

Add activators
(e.g., EDC and Sulfo-NHS)

Incubate to form
NHS ester intermediate

Add activated PEG-acid solution
to the biomolecule solution

Prepare biomolecule (e.g., protein)
in amine-free buffer (e.g., PBS pH 7.4)

Incubate to form
stable amide bond

Quench reaction
(e.g., with Tris or hydroxylamine)

Purify the conjugate
(e.g., dialysis or SEC)

to remove excess reagents
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Workflow for conjugating a biomolecule with Hydroxy-PEG2-acid.
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Role in PROTAC Development
Hydroxy-PEG2-acid is frequently used as a PEG-based linker in the synthesis of PROTACs.

PROTACs are bifunctional molecules that induce the degradation of a target protein by

hijacking the cell's own ubiquitin-proteasome system. A PROTAC consists of three parts: a

ligand that binds to a target protein, a second ligand that recruits an E3 ubiquitin ligase, and a

linker that connects the two.

The linker's length and chemical nature are critical for the proper formation of a productive

ternary complex between the target protein, the PROTAC, and the E3 ligase. The PEG2 spacer

in Hydroxy-PEG2-acid provides the necessary flexibility and hydrophilicity to facilitate this

interaction, ultimately leading to the ubiquitination and subsequent degradation of the target

protein by the proteasome.
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General Mechanism of Action for a PROTAC
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PROTACs utilize the ubiquitin-proteasome system to degrade target proteins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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